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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to
guantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is
particularly valuable for monitoring antigen-specific T-cell responses, making it a cornerstone in
immunology, vaccine development, and cancer immunotherapy research. This document
provides a detailed protocol for utilizing the OVA (55-62) peptide, a well-characterized cytotoxic
T-lymphocyte (CTL) epitope, to detect and quantify interferon-gamma (IFN-y) producing cells.

The OVA (55-62) peptide, with the sequence KVVRFDKL, is a fragment of the chicken
ovalbumin protein.[2] It is a known mouse MHC class | H-2Kb restricted epitope, capable of
stimulating specific CD8+ T-cells.[3][4] When splenocytes or other immune cells from an OVA-
immunized animal are exposed to this peptide, antigen-specific CD8+ T-cells are activated and
secrete cytokines, primarily IFN-y, which is a key indicator of a Th1-type cellular immune
response.[2][5]

Principle of the Assay

The ELISpot assay functions as a sandwich immunoassay performed in a 96-well plate with a
membrane bottom (typically PVDF) that allows for optimal antibody binding.[6] The membrane
is first coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y).[6]
Immune cells, such as splenocytes, are then plated in the presence of the OVA (55-62)
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peptide.[2] Activated T-cells secrete IFN-y, which is immediately captured by the antibodies on
the membrane in the vicinity of the secreting cell.[6]

After an incubation period, the cells are washed away. A biotinylated detection antibody, also
specific for the cytokine, is added and binds to the captured cytokine.[1] This is followed by the
addition of a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).[2] Finally, a
substrate is added that precipitates upon enzymatic action, forming a visible, colored spot on
the membrane.[1] Each spot represents a single cytokine-secreting cell, allowing for precise
quantification of the antigen-specific response.[7]

Data Presentation

Table 1: F | Pentide C :

Stock Working .
Reagent . . Solvent/Diluent
Concentration Concentration
DMSO (for stock),
OVA (55-62) Peptide 1 mg/mL 1-10 pg/mL[2] Culture Medium (for
working)[8]
Anti-IFN-y Capture )
) 1 mg/mL 15 pg/mL[2] Sterile PBS
Antibody
Biotinylated Anti-IFN-y PBS with 0.5% BSA or
) ) 0.5 mg/mL 1 pg/mL[2]
Detection Antibody FCS[7]
Streptavidin- o PBS with 0.5% BSA or
_ 1 mg/mL 1:500 - 1:1000 dilution
Peroxidase FCS
Phytohemagglutinin )
1 mg/mL 5-10 pug/mL[7] Culture Medium

(PHA)

Table 2: Cell Plating and Incubation Parameters
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Parameter Recommendation Notes

Mouse Splenocytes or Human Let cryopreserved cells rest for

Cell Type .
PBMCsJ2] at least 1 hour after thawing.
Do not exceed 3 x 10°
Cell Density per Well 1 x10°to 4 x 103 cells[2] cells/well to avoid
overcrowding.[7]
100 pL cell suspension + 100
Total Volume per Well 200 pL )
pL stimulus.
At 37°C, 5% CO2, 95%
Stimulation Incubation 18-24 hours|[7] humidity. Do not disturb plates.
[7]
At room temperature or 37°C
Detection Antibody Incubation 2-4 hours as per manufacturer's

instructions.[7]

Streptavidin-Enzyme
) 1 hour At room temperature.
Incubation

) Monitor closely to avoid
Substrate Development 5-20 minutes
overdevelopment.

Experimental Protocol

Materials Required
e OVA (55-62) Peptide

e Mouse IFN-y ELISpot Kit (contains capture Ab, detection Ab, streptavidin-enzyme conjugate,
substrate)

* 96-well PVDF membrane plates
o Sterile PBS

e Culture Medium (e.g., RPMI-1640 with 10% FCS, L-glutamine, and Penicillin/Streptomycin)
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» 35% Ethanol in sterile water

e Blocking Buffer (Culture medium or PBS + 1% BSA)

o Wash Buffer (PBS + 0.05% Tween 20)

o Reagent reservoirs, multichannel pipettes, and sterile tips
e Humidified 37°C, 5% COz2 incubator

o ELISpot plate reader or dissection microscope

Day 1: Plate Coating

o Activate Plate Membrane: Add 15-20 pL of 35% ethanol to each well. Incubate for a
maximum of 1 minute.[7][9]

e Wash: Empty the wells and wash 3 times with 200 pL/well of sterile PBS.[7]

o Coat with Capture Antibody: Dilute the anti-IFN-y capture antibody to its final concentration
(e.g., 15 pg/mL) in sterile PBS. Add 100 uL of the diluted antibody to each well.[2][9]

e Incubate: Seal the plate and incubate overnight at 4°C.[7]

Day 2: Cell Stimulation

e Prepare Peptide and Controls:

o Reconstitute the lyophilized OVA (55-62) peptide in DMSO to create a 1 mg/mL stock
solution.[8]

o Further dilute the peptide stock in complete culture medium to a 2X working concentration
(e.g., 2-20 pg/mL).

o Prepare a 2X working solution of the positive control (e.g., PHA at 10-20 pug/mL).
o Prepare a negative control of culture medium only.

e Prepare Plate:
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o Empty the capture antibody solution from the plate.
o Wash the plate 3 times with 200 uL/well of sterile PBS.

o Block: Add 200 uL/well of blocking buffer (e.g., culture medium with 10% FCS). Incubate
for at least 1 hour at 37°C.[10]

e Prepare Cells:
o Prepare a single-cell suspension of splenocytes from immunized mice.

o Count viable cells and resuspend in complete culture medium to a final concentration of 2-
8 x 10° cells/mL.

o Plate Cells and Stimuli:
o Remove the blocking buffer from the plate.
o Add 100 pL of the appropriate stimulus to each well (in triplicate):
= OVA (55-62) peptide (2X)
» Positive Control (2X)
= Negative Control (Medium only)
o Add 100 puL of the cell suspension (containing 2-8 x 103 cells) to each well.

e Incubate: Cover the plate and incubate for 18-24 hours in a humidified 37°C, 5% CO2
incubator. Ensure the plate is on a level surface and remains undisturbed.[7]

Day 3: Detection and Development
e Wash Cells: Empty the plate and wash 5 times with 200 pL/well of Wash Buffer (PBS +

0.05% Tween 20) to remove cells.[1]

e Add Detection Antibody: Dilute the biotinylated anti-IFN-y detection antibody to its working
concentration (e.g., 1 pg/mL) in PBS with 0.5% BSA. Add 100 pL to each well.[2]
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Incubate: Seal the plate and incubate for 2-4 hours at room temperature.[2]
Wash: Empty the plate and wash 5 times with Wash Buffer.

Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBS with
0.5% BSA. Add 100 pL to each well.

Incubate: Incubate for 1 hour at room temperature.

Final Wash: Empty the plate and wash 5 times with Wash Buffer, followed by 2 washes with
PBS only to remove any residual Tween 20.

Develop Spots: Prepare the substrate according to the manufacturer's instructions. Add 100
uL to each well. Monitor spot development closely (typically 5-20 minutes).

Stop Reaction: Stop the development by washing the plate thoroughly with distilled water.[2]

Dry and Read: Allow the plate to dry completely in the dark. Count the spots using an
automated ELISpot reader or manually under a dissection microscope. Report results as
Spot Forming Cells (SFC) per 10°© cells.[7]

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for the OVA (55-62) peptide ELISpot assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600183?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

